molecular formula C17H11BrClF3N2O2 B4907957 [3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-chlorophenyl)methanone

[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-chlorophenyl)methanone

Cat. No.: B4907957
M. Wt: 447.6 g/mol
InChI Key: WMDWDNUXDGGIPX-UHFFFAOYSA-N
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Description

[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-chlorophenyl)methanone is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-chlorophenyl)methanone typically involves multi-step organic reactions One common approach is the condensation of 4-bromobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone This intermediate is then subjected to cyclization with trifluoroacetic acid to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or Grignard reagents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can further enhance the compound’s properties and applications.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, preliminary studies indicate that this compound may exhibit pharmacological properties such as anti-inflammatory or anticancer activities. Further research is needed to fully understand its therapeutic potential and safety profile.

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-chlorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity to these targets, while the bromine and chlorine atoms contribute to its overall reactivity. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having halogen substituents on an aromatic ring.

    Trifluoromethylbenzene: Shares the trifluoromethyl group.

    Bromobenzene: Contains a bromine atom on an aromatic ring.

Uniqueness

What sets [3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-chlorophenyl)methanone apart is the combination of these functional groups within a single molecule

Properties

IUPAC Name

[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClF3N2O2/c18-12-5-1-10(2-6-12)14-9-16(26,17(20,21)22)24(23-14)15(25)11-3-7-13(19)8-4-11/h1-8,26H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDWDNUXDGGIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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